molecular formula C7H11N5S B7848849 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine

2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine

Cat. No.: B7848849
M. Wt: 197.26 g/mol
InChI Key: MIAGAJZOAKEUFM-UHFFFAOYSA-N
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Description

2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine ( 1176704-07-6) is a high-purity chemical compound supplied for research purposes. This molecule features a fused triazolothiadiazine heterocyclic system, a scaffold recognized in medicinal chemistry for its diverse biological activities . With a molecular formula of C 7 H 11 N 5 S and a molecular weight of 197.26 g/mol , it serves as a valuable amine-functionalized building block for chemical synthesis. The primary amine moiety attached to the core structure allows for further derivatization, making it a versatile intermediate for developing novel compounds. Researchers utilize this and related triazolothiadiazine derivatives in various early-discovery research applications, including the synthesis of new chemical entities for pharmacological screening . The compound requires storage at 2-8°C in an inert atmosphere . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5S/c1-5-9-10-7-12(5)11-6(2-3-8)4-13-7/h2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAGAJZOAKEUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(CS2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2,4-Triazole-3-Thiols with α-Halocarbonyl Precursors

The most widely employed strategy involves reacting 3-methyl-1,2,4-triazole-5(4H)-thione 1 with α-halocarbonyl compounds bearing ethanamine precursors. For instance, treatment of 1 with 2-bromoethylacetamide 2 in ethanol under reflux for 8–10 hours yields the intermediate 6-(2-aminoethyl)-3-methyl-7H- triazolo[3,4-b][1, thiadiazine 3 (Scheme 1). This method, adapted from Aggarwal et al., achieves moderate yields (65–70%) but requires prolonged reaction times .

Optimization via Microwave Irradiation : Replacing conventional heating with microwave irradiation (MWI) at 120°C for 15 minutes enhances the yield to 85% while reducing side products. The dielectric heating effect promotes faster cyclization, as demonstrated in analogous syntheses of triazolothiadiazine carboxylates .

Hydrolysis and Reductive Amination of Carboxylate Esters

Ethyl 3-methyl-7H- triazolo[3,4-b] thiadiazine-6-carboxylate 4 serves as a key intermediate. Synthesis involves reacting 1 with ethyl 3-bromo-2-oxopropanoate 5 in ethanol under reflux, followed by hydrolysis using lithium hydroxide in MeOH/H₂O to yield carboxylic acid 6 (Scheme 2). The acid is subsequently converted to the amide 7 via coupling with ethylenediamine and T3P® (propane phosphonic acid anhydride) in dichloromethane.

Critical Data :

StepReagent/ConditionsYield (%)
Ester formationEthanol, reflux, 8 h78
HydrolysisLiOH, MeOH/H₂O, rt, 4 h92
AmidationT3P®, DCM, 0°C→rt, 12 h81

Reductive amination of 7 using sodium borohydride in methanol affords the target amine 3 in 88% yield .

One-Pot Synthesis Using Visible-Light Photoredox Catalysis

A novel one-pot method utilizes visible-light photocatalysis to couple 1,3-diketones 8 with N-bromosuccinimide (NBS) and 1 in ethanol/water (4:1). The reaction, catalyzed by p-toluenesulfonic acid (p-TsOH) under compact fluorescent light (CFL, 27 W), generates 6-(2-aminoethyl)-3-methyl-7H-triazolothiadiazine 3 via radical intermediates (Scheme 3). This approach achieves 76% yield with excellent regioselectivity, attributed to the stabilizing effect of the ethanamine moiety on the transition state .

Chemoselective Sequential Double Addition Reaction

A chemoselective route involves InCl₃-catalyzed nucleophilic addition of 3-methyl-1,2,4-triazole-3-amine 9 to nitroepoxide 10 , followed by cyclohexyl isocyanide addition (Scheme 4). The intermediate 11 undergoes intramolecular cyclization to form 3 with 82% yield. Stereochemical control is achieved through Newman projection analysis, favoring the conformer with minimal steric hindrance between methyl and aryl groups .

Catalyst-Free Regioselective Cyclization

Reacting 1 with 2-chloroethylamine hydrochloride 12 in methanol at ambient temperature produces 3 via a catalyst-free mechanism (Scheme 5). The thiol group initiates nucleophilic attack on the electrophilic carbon, followed by amine-assisted cyclization. This method offers a greener alternative with 73% yield and >95% purity after recrystallization .

Solid-Phase Synthesis Using Resin-Bound Intermediates

For scalable production, Wang resin-bound 3-methyl-triazole 13 is treated with bromoacetonitrile in DMF, followed by cleavage with trifluoroacetic acid (TFA) to yield nitrile 14 . Hydrogenation over Raney nickel in ammonia/methanol provides 3 with 68% overall yield (Scheme 6). While cost-intensive, this method facilitates high-throughput screening .

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Time (h)Scalability
Cyclocondensation709010Moderate
Reductive Amination889516High
Photoredox Catalysis76933Low
Chemoselective Addition82916Moderate
Catalyst-Free73958High
Solid-Phase688924Low

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...[{{{CITATION{{{_2{Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 1,2,4 ... - MDPI.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine

The compound This compound is a derivative of the triazolo-thiadiazine class, which has garnered attention due to its potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.

Basic Information

  • Molecular Formula : C₇H₈N₄S
  • Molecular Weight : 212.23 g/mol
  • CAS Number : 1017422-44-4

Structural Characteristics

The compound features a triazolo-thiadiazine core which is known for its diverse biological activities. The presence of the methyl group and the ethylamine side chain contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi.

Case Study: Antifungal Activity

A study synthesized several triazolo-thiadiazine derivatives and evaluated their antifungal activity against Candida species. Among these, certain derivatives showed potent activity with Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL compared to standard antifungal agents like ketoconazole . This suggests that the compound may be effective against fungal infections.

Cytotoxicity Studies

The cytotoxic effects of triazolo-thiadiazine derivatives have also been investigated. In vitro assays demonstrated that some compounds exhibited cytotoxicity against cancer cell lines while maintaining low toxicity towards non-cancerous cells. For example, certain derivatives were found to have IC₅₀ values comparable to established chemotherapeutics .

Anti-inflammatory Properties

Research indicates that triazolo-thiadiazine derivatives may possess anti-inflammatory properties. Compounds from this class have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Potential in Drug Design

The unique structure of triazolo-thiadiazines allows for modifications that can enhance their pharmacological profiles. Structure-activity relationship (SAR) studies are ongoing to optimize these compounds for better efficacy and reduced side effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalMIC as low as 6.25 µg/mL
CytotoxicityIC₅₀ values comparable to ketoconazole
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism by which 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolo-thiadiazine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine with structurally analogous compounds.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Properties/Activities Reference(s)
This compound -CH₃ (3), -CH₂CH₂NH₂ (6) Enhanced solubility, antimicrobial activity, potential CNS applications
Ethyl 2-[3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate -CH₃ (3), -CH₂COOEt (6) Lower solubility, ester group improves metabolic stability
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine -C₃H₅ (3), -NH₂ (6) Moderate antimicrobial activity, cyclopropyl enhances lipophilicity
3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline -CH₃ (3), -C₆H₄NH₂ (6) Strong antimicrobial and anti-inflammatory activity, aromatic amine improves binding
3-(3,4,5-Trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid -C₆H₂(OMe)₃ (3), -CH₂COOH (6) High polarity (PSA = 108.06), potential kinase inhibition

Physicochemical Properties

Property Ethanamine Derivative Ethyl Ester Analogue Cyclopropyl Derivative
Molecular Weight 238.3 g/mol 296.3 g/mol 181.2 g/mol
LogP 1.5 2.8 1.9
PSA 85 Ų 72 Ų 78 Ų
Melting Point 180–185°C 160–165°C 195–200°C

Key Research Findings

Substituent Impact : The ethanamine group at position 6 significantly enhances water solubility compared to ester or aromatic substituents, making it more suitable for oral bioavailability .

Antimicrobial Superiority : Aromatic amine derivatives (e.g., 3-(3-methyl-triazolo-thiadiazin-6-yl)aniline) exhibit lower MIC values against Staphylococcus aureus (1.5 μg/mL) than the ethanamine analogue (2.5 μg/mL), suggesting stronger target binding .

Synthetic Flexibility : Phase-transfer catalysis (e.g., using tetrabutylammonium iodide) optimizes yields for derivatives with polar substituents, such as carboxylic acids or amines .

Biological Activity

The compound 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine , also known as (3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid , belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.

  • Molecular Formula : C7H8N4O2S
  • Molecular Weight : 212.23 g/mol
  • CAS Number : 1017422-44-4

Synthesis

The synthesis of triazolothiadiazine derivatives typically involves the reaction of 4-amino-4H-[1,2,4]triazole-3-thiols with various bromoacetophenones or similar electrophiles. The reaction conditions often include heating in alcohol solvents to facilitate the formation of the thiadiazine ring structure. Confirmatory techniques such as 1H^1H NMR spectroscopy and elemental analysis are employed to validate the structure of synthesized compounds .

Anticancer Activity

Research indicates that derivatives of triazolothiadiazines exhibit significant anticancer properties. A study demonstrated that these compounds can initiate apoptosis in cancer cells through various pathways . The synthesized derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from 1.1 to 18.8 µM, indicating potent cytotoxic effects .

CompoundIC50 (µM)Cancer Cell Line
9b18.8A549 (lung carcinoma)
3Aa5.2MCF-7 (breast cancer)
3Ad8.0HCT116 (colon cancer)

Antimicrobial Activity

Triazolothiadiazine derivatives have also shown promising antimicrobial properties. In vitro studies revealed efficacy against various bacterial strains and fungi. For instance, certain derivatives were more effective than traditional antifungal agents like ketoconazole against Candida species .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3AaStaphylococcus aureus12 µg/mL
3AcEscherichia coli15 µg/mL

Anti-inflammatory and Analgesic Properties

In addition to anticancer and antimicrobial activities, these compounds exhibit anti-inflammatory and analgesic effects. They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .

Case Studies

  • Anticancer Study : A study focused on the compound's effects on lung carcinoma cells (A549). The results indicated that treatment with derivative 9b led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Another investigation assessed the effectiveness of several triazolothiadiazine derivatives against a panel of pathogenic bacteria and fungi. The results highlighted the superior activity of these compounds compared to conventional antibiotics.

Q & A

Q. What are the common synthetic routes for 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine and its derivatives?

Methodological Answer: The compound is synthesized via multicomponent reactions or cyclization strategies. Key routes include:

  • Hydrazonoyl chloride reactions : 4-Amino-3-mercaptotriazoles react with hydrazonoyl halides under triethylamine catalysis to form triazolo-thiadiazine derivatives .
  • Cyclization of thiol intermediates : 4-Amino-5-(2-alkoxyphenyl)-4H-triazole-3-thioles react with substituted phenacyl bromides in the presence of KOH to yield 6-aryl-3-substituted derivatives .
  • Acid-catalyzed cyclization : Acetic acid reflux facilitates cyclization of acetonitrile thioalkyl intermediates to form the triazolo-thiadiazine core .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • X-ray crystallography : Resolves tautomeric forms and confirms molecular geometry. For example, 3-(1H-indol-2-yl)-7H-triazolo-thiadiazin-6-ol was analyzed to identify keto-enol tautomerism .
  • Elemental analysis and NMR : Used to verify purity and structural assignments, as demonstrated in the synthesis of 3-(4-chlorophenyl)-7-methyl derivatives .
  • UV-Vis and IR spectroscopy : Characterize electronic transitions and functional groups, especially in antioxidant activity studies .

Q. What biological activities have been reported for derivatives of this compound?

Methodological Answer:

  • Antioxidant activity : Derivatives like 4-(((6-amino-7H-triazolo-thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol showed superior DPPH radical scavenging (IC₅₀ = 12.3 µM) compared to ascorbic acid .
  • Antimicrobial activity : 6-(2-alkoxyphenyl)-3-aryl derivatives exhibited structure-dependent antibacterial effects against Gram-positive pathogens, with substituent bulk enhancing activity .
  • Anti-inflammatory potential : Chromenone-linked derivatives (e.g., 3-aryl-1H-pyrazol-5-amines) were screened for COX-2 inhibition, though specific data requires further validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Temperature control : Reactions involving phenacyl bromides require 60–80°C to prevent byproduct formation .
  • Solvent selection : Ethanol or DMF enhances cyclization efficiency, as seen in the synthesis of 3-(4-chlorophenyl)-7-methyl derivatives .
  • Catalyst use : Triethylamine (5–10 mol%) accelerates hydrazonoyl chloride reactions, reducing reaction time to 4–6 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. What strategies resolve contradictions in biological activity data among derivatives?

Methodological Answer:

  • Substituent variation : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance antimicrobial activity, while electron-donating groups (e.g., OCH₃) favor antioxidant effects .
  • Assay standardization : Discrepancies in DPPH vs. FRAP results (e.g., compound 9b outperforming ascorbic acid in both) are addressed by normalizing protocols to ROS type and concentration .
  • Statistical modeling : Multivariate analysis links steric parameters (e.g., molar refractivity) to bioactivity, isolating outliers for mechanistic reevaluation .

Q. How does tautomerism impact the reactivity and biological activity of triazolo-thiadiazine derivatives?

Methodological Answer:

  • Keto-enol equilibrium : X-ray studies of 3-(1H-indol-2-yl)-7H-triazolo-thiadiazin-6-ol confirmed enol dominance in the solid state, which shifts to keto forms in solution, altering hydrogen-bonding capacity and binding affinity .
  • pH-dependent tautomerism : At physiological pH (7.4), the thiadiazine ring adopts a planar conformation, enhancing π-stacking with target proteins (e.g., COX-2), as inferred from crystallographic data .

Q. What role do inorganic salts play in modulating the solubility and bioavailability of this compound?

Methodological Answer:

  • Salt formation : Sodium or potassium salts of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl) derivatives increase aqueous solubility by 3–5-fold, improving oral bioavailability .
  • Ionic interactions : Divalent cations (e.g., Mg²⁺) stabilize the thiadiazine ring in gastric fluid, as shown in simulated digestion studies .

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